Fructose-phenylalanine-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

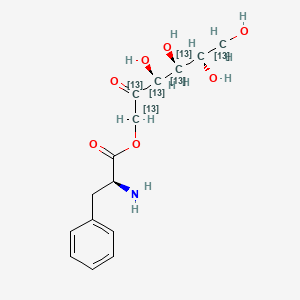

C15H21NO7 |

|---|---|

Molecular Weight |

333.29 g/mol |

IUPAC Name |

[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxo(1,2,3,4,5,6-13C6)hexyl] (2S)-2-amino-3-phenylpropanoate |

InChI |

InChI=1S/C15H21NO7/c16-10(6-9-4-2-1-3-5-9)15(22)23-8-12(19)14(21)13(20)11(18)7-17/h1-5,10-11,13-14,17-18,20-21H,6-8,16H2/t10-,11+,13+,14+/m0/s1/i7+1,8+1,11+1,12+1,13+1,14+1 |

InChI Key |

FDZFZPTVUGVYOJ-IZJIREARSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O[13CH2][13C](=O)[13C@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)OCC(=O)C(C(C(CO)O)O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Fructose-Phenylalanine-13C6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-phenylalanine-13C6 is a stable isotope-labeled derivative of Fructose-phenylalanine, an Amadori compound formed from the Maillard reaction between fructose (B13574) and the amino acid phenylalanine. The incorporation of six carbon-13 atoms into the phenylalanine ring makes it an ideal internal standard for quantitative analysis in complex biological matrices. Its primary application lies in tracer studies and stable isotope dilution assays, particularly in research focused on the Maillard reaction in food chemistry, nutrition, and studies of advanced glycation end-products (AGEs) related to disease. This guide provides an in-depth overview of its properties, applications, and the methodologies for its use.

Chemical Properties and Synthesis

This compound is structurally similar to its unlabeled counterpart, with the key difference being the isotopic enrichment in the aromatic ring of the phenylalanine moiety. This labeling provides a distinct mass shift, allowing for its differentiation from the endogenous analyte in mass spectrometry-based assays.

Synthesis: The synthesis of this compound typically involves the reaction of L-phenylalanine-13C6 with D-fructose under conditions that promote the Maillard reaction, followed by purification to isolate the desired Amadori product.

| Property | Value |

| Molecular Formula | C₉¹³C₆H₂₁NO₇ |

| Molecular Weight | ~333.29 g/mol |

| CAS Number | 1083053-44-4 |

| Isotopic Purity | Typically >98% |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and methanol |

Applications in Research

The primary utility of this compound is as an internal standard in quantitative mass spectrometry. Its chemical and physical properties closely mimic the unlabeled analyte, ensuring similar behavior during sample preparation, chromatography, and ionization, thus correcting for matrix effects and variations in instrument response.

Key research applications include:

-

Food Science and Nutrition: Quantifying the formation of Fructose-phenylalanine during food processing and storage to understand the extent of the Maillard reaction and its impact on food quality and nutritional value.

-

Clinical Research: Investigating the in vivo formation and metabolism of Amadori compounds as part of the broader study of advanced glycation end-products (AGEs) and their role in the pathophysiology of diseases such as diabetes and its complications.

-

Pharmacokinetics: While less common, it can be used in studies to understand the absorption, distribution, metabolism, and excretion (ADME) of dietary Amadori compounds.

Experimental Protocols

Quantification of Fructose-Phenylalanine in a Food Matrix using Stable Isotope Dilution LC-MS/MS

This protocol describes a hypothetical method for the quantification of Fructose-phenylalanine in a dried fruit sample using this compound as an internal standard.

1. Sample Preparation:

- Homogenize 1 gram of the dried fruit sample.

- Add a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution in water).

- Extract the sample with 5 mL of a water/methanol (80:20, v/v) solution by vortexing for 10 minutes, followed by sonication for 15 minutes.

- Centrifuge the sample at 10,000 x g for 10 minutes.

- Collect the supernatant and filter it through a 0.22 µm syringe filter.

- The filtered extract is ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for retaining the polar Amadori compounds.

- Mobile Phase A: Water with 0.1% formic acid

- Mobile Phase B: Acetonitrile with 0.1% formic acid

- Gradient: A gradient elution starting with a high percentage of organic solvent (e.g., 95% B) and gradually increasing the aqueous phase.

- Flow Rate: 0.4 mL/min

- Injection Volume: 5 µL

- Mass Spectrometry (MS):

- Ionization Mode: Positive Electrospray Ionization (ESI+)

- Analysis Mode: Multiple Reaction Monitoring (MRM)

- Hypothetical MRM Transitions:

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| Fructose-phenylalanine | 328.1 | 120.1 | 25 |

| This compound | 334.1 | 126.1 | 25 |

3. Quantification:

- A calibration curve is constructed by plotting the ratio of the peak area of the analyte (Fructose-phenylalanine) to the peak area of the internal standard (this compound) against the concentration of the analyte.

- The concentration of Fructose-phenylalanine in the unknown sample is then determined from this calibration curve.

Signaling Pathways and Workflows

Formation of Fructose-Phenylalanine via the Maillard Reaction

The initial stage of the Maillard reaction involves the condensation of a reducing sugar (fructose) with an amino acid (phenylalanine) to form a Schiff base, which then undergoes an Amadori rearrangement to form the more stable Fructose-phenylalanine.

Experimental Workflow for Stable Isotope Dilution Analysis

The following diagram illustrates a typical workflow for a quantitative analysis using this compound as an internal standard.

Conclusion

This compound is an invaluable tool for researchers in food science, nutrition, and clinical chemistry. Its use as an internal standard in stable isotope dilution assays allows for accurate and precise quantification of Fructose-phenylalanine in complex samples. The methodologies and workflows presented in this guide provide a framework for the application of this stable isotope-labeled compound in rigorous scientific investigation. As research into the Maillard reaction and its implications for health and disease continues to evolve, the demand for high-quality labeled standards like this compound is expected to grow.

An In-depth Technical Guide to Fructose-phenylalanine-13C6: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-phenylalanine-13C6 is the isotopically labeled form of Fructose-phenylalanine, an Amadori compound formed through the Maillard reaction between fructose (B13574) and the essential amino acid phenylalanine. This stable isotope-labeled compound serves as a critical tool in metabolic research, particularly in studies involving nutrition, food chemistry, and drug development. Its primary application lies in its use as a tracer and an internal standard for highly sensitive and accurate quantification in mass spectrometry-based analytical methods. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound.

Core Chemical Properties

This compound is a complex molecule whose properties are essential for its application in research. While a comprehensive experimental dataset for the 13C labeled variant is not publicly available, the properties of its non-labeled counterpart, Fructose-phenylalanine, provide a strong reference.

| Property | Value | Source |

| Chemical Formula | C₉¹³C₆H₂₁NO₇ | --INVALID-LINK-- |

| Molecular Weight | 333.29 g/mol | --INVALID-LINK--[1] |

| CAS Number | 1083053-44-4 | --INVALID-LINK--[2] |

| Isotopic Purity | Typically ≥99% for 13C | General supplier information |

| Appearance | Solid | --INVALID-LINK--[3] |

| Melting Point | 170 °C (for non-labeled) | --INVALID-LINK--[3] |

| Boiling Point (est.) | 675.8 °C at 760 mmHg (for non-labeled) | --INVALID-LINK-- |

| Flash Point (est.) | 362.5 °C (for non-labeled) | --INVALID-LINK-- |

| Density (est.) | 1.423 g/cm³ (for non-labeled) | --INVALID-LINK-- |

| pKa (est.) | 2.01 ± 0.10 (for non-labeled) | --INVALID-LINK-- |

| Solubility | Slightly soluble in water and methanol (B129727) | --INVALID-LINK-- |

Formation via the Maillard Reaction

Fructose-phenylalanine is a product of the Maillard reaction, a non-enzymatic browning reaction between an amino acid and a reducing sugar.[4] This complex series of reactions is fundamental in food chemistry, contributing to the color, flavor, and aroma of cooked foods.[5] The initial step involves the condensation of the carbonyl group of fructose with the amino group of phenylalanine to form a Schiff base, which then undergoes an Amadori rearrangement to form the stable Fructose-phenylalanine ketoamine.[4][5]

Experimental Protocols

The primary application of this compound is as an internal standard for the accurate quantification of its unlabeled analogue in biological matrices. Below are representative experimental protocols for its synthesis and use in quantitative analysis.

Synthesis of this compound

The synthesis of this compound involves a controlled Maillard reaction. While specific, optimized protocols are often proprietary, the following outlines a general methodology based on the synthesis of Amadori compounds.[6]

Materials:

-

L-Phenylalanine

-

D-Fructose-13C6 (uniformly labeled)

-

Methanol

-

Pyridine

-

Acetic acid

-

Zinc powder

Procedure:

-

Dissolve L-Phenylalanine and a molar excess of D-Fructose-13C6 in a mixture of methanol and water.

-

Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the condensation reaction.

-

The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is purified using column chromatography on silica (B1680970) gel or a suitable ion-exchange resin to isolate the this compound.

-

The structure and purity of the final product are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantification of Fructose-phenylalanine in Biological Samples using LC-MS/MS

This protocol outlines a method for the quantification of Fructose-phenylalanine in a biological matrix, such as plasma, using this compound as an internal standard. This method is adapted from established protocols for the analysis of small molecules using stable isotope dilution assays.[7][8]

Materials and Reagents:

-

Biological sample (e.g., human plasma)

-

This compound (internal standard solution of known concentration)

-

Acetonitrile (B52724) (protein precipitation agent)

-

Formic acid

-

Ultrapure water

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 10 µL of the this compound internal standard solution.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject the reconstituted sample onto the HILIC column.

-

Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

-

Monitor the specific precursor-to-product ion transitions for both Fructose-phenylalanine and this compound in Multiple Reaction Monitoring (MRM) mode.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibrators.

-

Determine the concentration of Fructose-phenylalanine in the samples by interpolating their peak area ratios on the calibration curve.

-

Applications in Research and Drug Development

This compound is a valuable tool for a range of research applications:

-

Metabolic Tracing: As a stable isotope-labeled tracer, it allows for the investigation of the metabolic fate of fructose and phenylalanine in vivo and in vitro. This is particularly relevant for studying metabolic disorders such as diabetes and obesity.

-

Pharmacokinetic Studies: In drug development, it can be used to accurately quantify the levels of drug candidates that are structurally similar to Fructose-phenylalanine or that may interact with its metabolic pathways.

-

Food Science and Nutrition: It enables precise quantification of Maillard reaction products in food, which is important for assessing nutritional quality and potential formation of advanced glycation end-products (AGEs).[9]

-

Clinical Diagnostics: The accurate measurement of Fructose-phenylalanine and related compounds in clinical samples can serve as a biomarker for certain diseases.

Conclusion

This compound is an indispensable tool for researchers and scientists in various fields. Its well-defined chemical properties and its role as a stable isotope-labeled internal standard and tracer enable highly accurate and sensitive quantification of Fructose-phenylalanine in complex biological and food matrices. The detailed experimental protocols and an understanding of its formation through the Maillard reaction provide a solid foundation for its effective application in metabolic research, drug development, and food science.

References

- 1. This compound 1083053-44-4 | MCE [medchemexpress.cn]

- 2. This compound-价格-参数-厂家-仪器谱 [m.antpedia.com]

- 3. N-(1-deoxy-1-fructosyl)phenylalanine | C15H21NO7 | CID 101039148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Fructose-Phenylalanine-13C6 as an Amadori Product: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Maillard reaction, a form of non-enzymatic browning, is a complex cascade of chemical reactions that occurs between amino acids and reducing sugars. A key intermediate in the initial stage of this reaction is the formation of a Schiff base, which subsequently undergoes an irreversible rearrangement to form a more stable ketoamine known as an Amadori product. Fructose-phenylalanine (B142036) is the Amadori product formed from the reaction of fructose (B13574) and the essential amino acid phenylalanine. Its isotopically labeled form, Fructose-Phenylalanine-13C6, in which the phenyl ring of phenylalanine is enriched with six 13C atoms, serves as a valuable tool in metabolic research, particularly in the study of advanced glycation end-products (AGEs) and their pathological implications. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, analytical methodologies, and its role in biological signaling pathways.

Physicochemical Properties

Fructose-phenylalanine is a polar molecule with a molecular formula of C15H21NO7 and a molecular weight of approximately 327.33 g/mol .[1][2] The presence of multiple hydroxyl groups from the fructose moiety and the carboxylic acid and amino groups from phenylalanine contribute to its solubility in polar solvents like water and methanol, although this solubility is described as slight.[2][3]

| Property | Value | Reference |

| Molecular Formula | C15H21NO7 | [2] |

| Molecular Weight | 327.33 g/mol | [1] |

| Boiling Point | 675.8°C at 760 mmHg | [2] |

| Density | 1.423 g/cm³ | [2] |

| Refractive Index | 1.607 | [2] |

| pKa | 2.01 ± 0.10 (Predicted) | [3] |

| Solubility | Slightly soluble in water and methanol | [2][3] |

| Melting Point | 170 °C | [1] |

Synthesis of this compound

Experimental Protocol: Synthesis of N-(1-deoxy-D-fructos-1-yl)-L-phenylalanine-13C6

Materials:

-

D-fructose

-

L-phenylalanine-13C6

-

Glacial acetic acid

-

Zinc powder

-

Methanol

-

Diethyl ether

-

Preparative HPLC system with a C18 column

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve L-phenylalanine-13C6 and a molar excess of zinc powder in a 1:1 (v/v) mixture of pyridine and glacial acetic acid under a nitrogen atmosphere. Stir the mixture for 40 minutes at room temperature.

-

Addition of Fructose: Add D-fructose (1.2 equivalents) to the reaction mixture.

-

Reaction: Stir the suspension at room temperature for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove unreacted solids.

-

Purification: The crude product can be purified by preparative high-performance liquid chromatography (HPLC) using a C18 column and a gradient of acetonitrile (B52724) in water with a trifluoroacetic acid modifier.[5]

-

Isolation: Collect the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid.

Note: The yield of Amadori product synthesis can vary depending on the specific reaction conditions.

Formation and Degradation Kinetics

The formation of Amadori products is the rate-limiting step in the early stage of the Maillard reaction.[6] The degradation of these products follows first-order reaction kinetics.[7]

| Kinetic Parameter | Description | Reference |

| Formation Rate-Limiting Step | Schiff base formation | [6] |

| Degradation Kinetics | First-order | [7] |

Analytical Methodologies

The analysis of this compound typically involves chromatographic separation followed by mass spectrometric detection. The use of the stable isotope label allows for accurate quantification through isotope dilution mass spectrometry.

Experimental Protocol: LC-MS/MS Analysis of this compound

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile in water with a formic acid modifier.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the analyte and the 13C-labeled internal standard.

-

Fructose-Phenylalanine: m/z 328 → specific fragment ions.

-

This compound: m/z 334 → corresponding shifted fragment ions.

-

Workflow:

-

Sample Preparation: Extract the analyte from the biological matrix using a suitable method, such as protein precipitation with a solvent like methanol.

-

Internal Standard Spiking: Add a known amount of this compound to the sample as an internal standard.

-

LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system.

-

Quantification: Create a calibration curve using known concentrations of the unlabeled analyte and a fixed concentration of the internal standard. Determine the concentration of the analyte in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Spectroscopic Data

13C NMR Spectroscopy:

Mass Spectrometry:

The mass spectrum of Fructose-Phenylalanine will show a protonated molecule [M+H]+ at m/z 328.1391. For the 13C6-labeled analog, this peak will be shifted to m/z 334.1593. Tandem mass spectrometry (MS/MS) of the precursor ion can provide structural information. A representative fragmentation pattern for unlabeled fructose-phenylalanine is available.[8]

Biological Significance and Signaling Pathways

Amadori products, including fructose-phenylalanine, are precursors to the formation of Advanced Glycation End-products (AGEs). AGEs are implicated in the pathogenesis of various chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. The accumulation of AGEs can lead to cellular dysfunction through several mechanisms, including the activation of the Receptor for Advanced Glycation End-products (RAGE) signaling pathway.[3][9]

AGE-RAGE Signaling Pathway

The interaction of AGEs with RAGE on the cell surface triggers a cascade of intracellular signaling events, leading to the activation of transcription factors such as NF-κB. This, in turn, upregulates the expression of pro-inflammatory cytokines and adhesion molecules, contributing to a state of chronic inflammation and oxidative stress.[9][10]

Caption: AGE-RAGE signaling pathway activation.

Experimental and Analytical Workflows

The following diagrams illustrate the typical workflows for the synthesis and analysis of this compound.

Caption: Synthesis and purification workflow.

Caption: Quantitative analysis workflow.

Conclusion

This compound is an indispensable tool for researchers investigating the Maillard reaction, the formation of advanced glycation end-products, and their roles in various pathological conditions. This technical guide provides a foundational understanding of its synthesis, properties, and analysis. The detailed protocols and workflows serve as a starting point for its application in metabolic research and drug development, facilitating a deeper understanding of the complex interplay between diet, metabolism, and disease. Further research to establish a standardized synthesis protocol and a comprehensive spectral library for this and other 13C-labeled Amadori products will be invaluable to the scientific community.

References

- 1. A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. Kinetic Study of the Maillard Reaction in Thin Film Generated by Microdroplets Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]

- 7. youtube.com [youtube.com]

- 8. L-Phenylalanine(63-91-2) 13C NMR spectrum [chemicalbook.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Investigation of Early Maillard Reaction Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early stages of the Maillard reaction, a critical non-enzymatic browning process significant in food science, biology, and drug development. The focus is on the initial chemical transformations that lead to the formation of Schiff bases and Amadori products, the key intermediates that precede the generation of advanced glycation end-products (AGEs). Understanding and controlling these early reactions is paramount for managing the stability of biopharmaceuticals, the nutritional quality of foods, and the progression of certain diseases.

The Core Chemistry: From Reactants to Amadori Products

The Maillard reaction is initiated by the condensation of a reducing sugar's carbonyl group with a free amino group from an amino acid, peptide, or protein.[1] This process occurs in three main stages, with the initial phase being a reversible set of reactions leading to the formation of stable ketoamines known as Amadori products.[2][3]

The reaction commences with the nucleophilic attack of an amino group on the carbonyl carbon of a reducing sugar in its open-chain form.[4][5] This forms an unstable carbinolamine, which then dehydrates to create a Schiff base (or imine).[4][6] The Schiff base is also unstable and undergoes a slow, acid-catalyzed rearrangement to yield the more stable 1-amino-1-deoxy-2-ketose, or Amadori product.[6][7] The formation of the Amadori product is a critical, rate-limiting step and is considered the first stable intermediate of the Maillard reaction cascade.[5] Because the rearrangement to the Amadori product is faster than the reverse reaction, these compounds tend to accumulate.[4]

References

The Formation of Fructose-phenylalanine-¹³C₆: A Deep Dive into the Maillard Reaction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of Fructose-phenylalanine-¹³C₆, an isotopically labeled Amadori product crucial for metabolic research and as a standard in food chemistry and drug development. This document details the underlying chemical principles, offers experimental protocols for its synthesis and analysis, presents quantitative data, and visualizes the key pathways involved.

Core Mechanism: The Maillard Reaction and Amadori Rearrangement

The formation of Fructose-phenylalanine-¹³C₆ is a classic example of the Maillard reaction, a non-enzymatic browning reaction that occurs between an amino acid and a reducing sugar.[1][2] In this specific case, the reactants are L-phenylalanine, with its benzene (B151609) ring uniformly labeled with Carbon-13, and D-fructose. The overall process can be segmented into three primary stages: condensation, rearrangement, and subsequent degradation pathways (though the focus here is on the formation of the initial stable product).

The key product, N-(1-deoxy-D-fructos-1-yl)-L-phenylalanine-¹³C₆, is known as an Amadori product.[1] The reaction proceeds as follows:

-

Condensation: The initial step involves a nucleophilic attack of the amino group of L-phenylalanine-¹³C₆ on the carbonyl group of the open-chain form of fructose (B13574). This is a reversible reaction that results in the formation of a carbinolamine.[3]

-

Dehydration to a Schiff Base: The unstable carbinolamine then undergoes dehydration to form a Schiff base (an imine). This step is acid-catalyzed and is also reversible.[3]

-

Amadori Rearrangement: The crucial and irreversible step is the Amadori rearrangement. This is an acid or base-catalyzed isomerization of the N-substituted glycosylamine (the Schiff base of an aldose) or the corresponding ketosylamine to a 1-amino-1-deoxy-ketose.[4] In the reaction with fructose (a ketose), the initial product is a ketosylamine which rearranges to a more stable 2-amino-2-deoxy-aldose, known as a Heyns product. However, the term "Amadori product" is often used more broadly in literature to describe the initial stable ketoamine product formed from a reducing sugar and an amino acid. The formation of the ketoamine structure fixes the amine, making this step largely irreversible.[4]

The resulting Fructose-phenylalanine-¹³C₆ is a stable intermediate that can be isolated and characterized.

Caption: Initial stage of the Maillard reaction forming Fructose-phenylalanine-¹³C₆.

Quantitative Data on Formation

The yield and rate of Fructose-phenylalanine formation are influenced by several factors, primarily temperature, pH, and reactant concentrations. While specific kinetic data for the ¹³C₆-labeled variant is not extensively published, the behavior is expected to be identical to its unlabeled counterpart. The following tables summarize quantitative data from model systems that demonstrate these dependencies.

A study on a fructose-histidine (B570085) model system provides insight into how temperature and pH affect the consumption of reactants, which is an indicator of the reaction's progression.

Table 1: Effect of Temperature on Reactant Reduction in a Fructose-Histidine Model System

| Temperature (°C) | Fructose Reduction (mg) | Histidine Reduction (mg) |

| 50 | 4.043 ± 0.679 | 5.200 ± 1.414 |

| 60 | 9.779 ± 0.627 | 12.000 ± 1.131 |

| 70 | 22.376 ± 0.582 | 26.533 ± 1.178 |

| 80 | 50.819 ± 2.052 | 50.800 ± 2.263 |

| 90 | 99.381 ± 6.243 | 78.067 ± 4.027 |

| Data from a study on a fructose-histidine model system, indicating that higher temperatures significantly accelerate the initial condensation reaction.[5] |

Table 2: Effect of Initial pH on Reactant Reduction in a Fructose-Histidine Model System

| Initial pH | Fructose Reduction (mg) | Histidine Reduction (mg) |

| 3.0 | 0.901 ± 0.160 | 1.867 ± 0.462 |

| 4.0 | 1.082 ± 0.170 | 2.000 ± 0.283 |

| 5.0 | 1.341 ± 0.198 | 2.267 ± 0.462 |

| 6.0 | 35.139 ± 1.024 | 28.533 ± 0.814 |

| 7.0 | 73.181 ± 1.325 | 55.467 ± 2.053 |

| 8.0 | 114.124 ± 1.382 | 75.200 ± 1.697 |

| 9.0 | 143.765 ± 1.408 | 83.200 ± 1.131 |

| 10.0 | 156.679 ± 2.091 | 86.400 ± 0.566 |

| Data from a fructose-histidine model system, showing that alkaline conditions (pH > 6) markedly promote the condensation reaction.[5] |

Experimental Protocols

Synthesizing and analyzing Fructose-phenylalanine-¹³C₆ requires precise control over reaction conditions and robust analytical methods for purification and characterization.

Synthesis of N-(1-deoxy-D-fructos-1-yl)-L-phenylalanine

While a specific protocol for the ¹³C₆ isotopologue is not publicly detailed, the following procedure for the synthesis of glucose-phenylalanine Amadori products can be adapted. The use of L-phenylalanine-¹³C₆ in place of unlabeled phenylalanine would yield the desired labeled compound.

Materials:

-

D-Fructose

-

L-phenylalanine-¹³C₆

-

Sodium bisulfite (NaHSO₃)

-

Acetic acid

Procedure:

-

In a round-bottom flask, combine D-fructose (0.2 mol), NaHSO₃ (2 g), ethanol (60 mL), and glycerol (30 mL).

-

Heat the mixture in a water bath.

-

When the solution temperature reaches 80°C, add L-phenylalanine-¹³C₆ (0.05 mol) and acetic acid (8 mL).

-

Maintain the reaction mixture at 80°C for 5 hours with stirring.

-

After the reaction period, immediately cool the flask to room temperature using an ice water bath to quench the reaction.

-

The resulting crude product can then be purified using chromatography.

This protocol is adapted from a method for synthesizing glucose-phenylalanine Amadori products and should be optimized for the fructose-phenylalanine-¹³C₆ reaction.[6]

Purification by High-Performance Liquid Chromatography (HPLC)

The crude reaction mixture will contain unreacted starting materials, the desired Amadori product, and various side products of the Maillard reaction. Purification is essential and can be effectively achieved using semi-preparative reversed-phase HPLC.

System:

-

Column: C18 column (e.g., 50 μm, 26.8 × 381 mm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol

-

Flow Rate: 20 mL/min

-

Detection: UV detector at 218 nm and 475 nm.[7]

Gradient:

-

A linear gradient from 5% to 50% Mobile Phase B over 50 minutes.

Procedure:

-

Dissolve the crude product in the initial mobile phase composition.

-

Inject the sample onto the semi-preparative HPLC system.

-

Collect fractions based on the elution profile monitored by the UV detector.

-

Combine the fractions containing the purified Fructose-phenylalanine-¹³C₆.

-

Remove the solvent by lyophilization (freeze-drying) to obtain the purified product as a solid.

Characterization and Analysis

The identity and purity of the synthesized Fructose-phenylalanine-¹³C₆ must be confirmed.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

-

HPLC: An analytical C18 column with a gradient of water and acetonitrile (B52724) (both typically containing 0.1% formic acid) is suitable for separation.

-

MS: Electrospray ionization (ESI) in positive mode is used for detection. The protonated molecule [M+H]⁺ of Fructose-phenylalanine-¹³C₆ is expected at an m/z of 334.15 (C₁₅H₂₁NO₇ with 6 ¹³C atoms). The unlabeled compound has an m/z of 328.13.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR are definitive methods for structural elucidation. The spectra for Amadori products are complex due to the presence of multiple tautomeric forms (α- and β-pyranose, and furanose forms) in solution.[8]

-

The ¹³C NMR spectrum will show characteristic signals for the fructose and phenylalanine moieties, with the signals for the six carbons in the phenyl ring being significantly different from the natural abundance spectrum due to the ¹³C enrichment.

Caption: General workflow for the synthesis and analysis of Fructose-phenylalanine-¹³C₆.

References

- 1. Human Metabolome Database: Showing metabocard for N-(1-Deoxy-1-fructosyl)phenylalanine (HMDB0037846) [hmdb.ca]

- 2. High-yield synthesis of HMF from glucose and fructose by selective catalysis with water-tolerant rare earth metal triflates assisted by choline chloride - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. N-(1-deoxy-1-fructosyl)phenylalanine | C15H21NO7 | CID 101039148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-(1-deoxy-D-fructos-1-yl)-L-phenylalanine CAS#: 86334-92-1 [m.chemicalbook.com]

- 6. Qualitative and Quantitative Profiling of Fructose Degradation Products Revealed the Formation of Thirteen Reactive Carbonyl Compounds and Higher Reactivity Compared to Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. The preparation and characterization of some Amadori compounds (1-amino-1-deoxy-D-fructose derivatives) derived from a series of aliphatic omega-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Fructose-Phenylalanine-¹³C₆: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of Fructose-phenylalanine-¹³C₆, an isotopically labeled Amadori product crucial for metabolic research and drug development. This document details the key spectroscopic data, experimental protocols for analysis, and the biochemical context of this compound.

Fructose-phenylalanine is formed through the Maillard reaction, a non-enzymatic reaction between the carbonyl group of a reducing sugar (fructose) and the amino group of an amino acid (phenylalanine). The ¹³C₆-labeling of the phenylalanine moiety provides a powerful tool for tracing its metabolic fate and understanding its role in various biological processes. This guide will focus on the primary spectroscopic techniques used for its characterization: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the identification and quantification of Fructose-phenylalanine-¹³C₆. It provides information on the molecular weight and fragmentation pattern, confirming the identity of the molecule.

Data Presentation

Table 1: Mass Spectrometry Data for Fructose-Phenylalanine

| Parameter | Value | Source |

| Molecular Formula | C₁₅H₂₁NO₇ | PubChem |

| Monoisotopic Mass (Unlabeled) | 327.1318 g/mol | PubChem |

| Monoisotopic Mass (¹³C₆-Phenylalanine) | 333.1519 g/mol | Calculated |

| Precursor Ion (Unlabeled) [M+H]⁺ | 328.1388 m/z | PubChem |

| Precursor Ion (¹³C₆) [M+H]⁺ | 334.1589 m/z | Calculated |

Table 2: MS/MS Fragmentation of N-(1-Deoxy-1-fructosyl)phenylalanine

| Fragment Ion (m/z) | Proposed Structure/Loss | Source |

| 310.1298 | [M+H - H₂O]⁺ | PubChem |

| 292.1156 | [M+H - 2H₂O]⁺ | PubChem |

| 166.0792 | Phenylalanine immonium ion | PubChem |

| 120.0806 | Phenylalanine fragment | PubChem |

Note: The fragmentation pattern for the ¹³C₆ labeled compound is expected to be similar, with a +6 Da shift for fragments containing the phenylalanine-¹³C₆ moiety.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: Dissolve Fructose-phenylalanine-¹³C₆ in a suitable solvent such as a water/methanol mixture. For complex samples, solid-phase extraction (SPE) may be necessary for cleanup and concentration.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Scan Mode: Full scan for precursor ion identification and product ion scan for fragmentation analysis.

-

Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of Fructose-phenylalanine-¹³C₆ in solution. ¹³C NMR is particularly informative for this labeled compound.

Data Presentation

Table 3: Estimated ¹³C NMR Chemical Shifts for Fructose-Phenylalanine Moiety (in D₂O)

| Carbon Atom | Estimated Chemical Shift (ppm) | Notes |

| Fructose (B13574) Moiety | ||

| C-1' | ~55 | |

| C-2' | ~98 | Anomeric carbon |

| C-3' | ~70-78 | |

| C-4' | ~70-78 | |

| C-5' | ~70-78 | |

| C-6' | ~63 | |

| Phenylalanine Moiety | ||

| Cα | ~55 | |

| Cβ | ~38 | |

| C=O | ~175 | Carboxyl carbon |

| Aromatic C (¹³C₆ labeled) | ~127-136 | Will show as multiplets due to ¹³C-¹³C coupling |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of Fructose-phenylalanine-¹³C₆ in 0.5 mL of deuterium (B1214612) oxide (D₂O).

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Acquisition Parameters:

-

Pulse Program: A standard ¹³C observe pulse program with proton decoupling (e.g., zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2 seconds.

-

Temperature: 298 K.

-

Referencing: Use an internal standard such as DSS or reference to the residual solvent signal.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in Fructose-phenylalanine-¹³C₆.

Data Presentation

Table 4: Expected FTIR Absorption Bands for Fructose-Phenylalanine

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Hydroxyl groups (fructose) |

| 3300-3000 | N-H stretch | Secondary amine |

| 3100-3000 | C-H stretch | Aromatic C-H (phenylalanine) |

| 2950-2850 | C-H stretch | Aliphatic C-H |

| ~1725 | C=O stretch | Carboxylic acid |

| ~1600, ~1495, ~1455 | C=C stretch | Aromatic ring (phenylalanine) |

| 1150-1000 | C-O stretch | Alcohols, ethers (fructose) |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid Fructose-phenylalanine-¹³C₆ sample directly onto the ATR crystal.

-

Instrumentation: An FTIR spectrometer equipped with a diamond or germanium ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32-64 scans co-added for a good quality spectrum.

-

Background: A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

-

Visualizations

Maillard Reaction Pathway

Caption: Formation of Fructose-phenylalanine-¹³C₆ via the Maillard Reaction.

Experimental Workflow for Spectroscopic Characterization

Caption: Workflow for the Spectroscopic Characterization of Fructose-phenylalanine-¹³C₆.

Stability and Degradation of Fructose-Phenylalanine-13C6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of Fructose-phenylalanine, an Amadori compound formed from the Maillard reaction between fructose (B13574) and the amino acid phenylalanine. The principles and data discussed are extended to its isotopically labeled form, Fructose-phenylalanine-13C6, which is primarily utilized as an internal standard in quantitative analytical studies. This document delves into the core chemical pathways of degradation, the influence of environmental factors on stability, and the broader context of its role in the formation of advanced glycation end products (AGEs) and associated cellular signaling.

Introduction to Fructose-Phenylalanine

Fructose-phenylalanine (Fru-Phe) is an intermediate product of the Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars. As an Amadori product, it represents the initial, stable rearrangement product of the condensation between fructose and phenylalanine. The stability of Fru-Phe is a critical parameter in various fields, from food chemistry, where it influences flavor and color development, to biomedical research, where the degradation of Amadori products leads to the formation of advanced glycation end products (AGEs) implicated in various pathologies.

This compound is a stable isotope-labeled version of Fru-Phe, where six carbon atoms in the phenylalanine ring are replaced with carbon-13. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Fructose-phenylalanine, as it is chemically identical to the analyte but distinguishable by its mass.

Chemical Stability and Degradation Pathways

The stability of Fructose-phenylalanine is significantly influenced by environmental conditions such as pH, temperature, and the presence of oxidizing agents. Its degradation is a complex process that can proceed through several pathways, primarily involving enolization and retro-aldolization reactions. While specific kinetic data for Fructose-phenylalanine is limited in publicly available literature, extensive studies on a similar Amadori compound, N-(1-deoxy-D-fructos-1-yl)-glycine (DFG), provide a robust model for understanding its degradation.

Effect of pH and Temperature

The rate of degradation of Amadori compounds like Fructose-phenylalanine is highly dependent on pH and temperature. Generally, the degradation rate increases with both increasing pH and temperature.

-

Acidic Conditions (Low pH): Under acidic conditions, the 1,2-enolization pathway is favored. This pathway involves the formation of a 1,2-ene-diol intermediate, which can then lead to the formation of 3-deoxyglucosone, a reactive dicarbonyl compound.

-

Neutral and Basic Conditions (Higher pH): As the pH increases, the 2,3-enolization pathway becomes more prominent. This pathway proceeds through a 2,3-ene-diol intermediate and results in the formation of 1-deoxyglucosone (B1246632) and other degradation products. The formation of parent sugars (glucose and mannose) through a reverse Amadori rearrangement is also more favorable at higher pH.

Increased temperature accelerates all degradation reactions, leading to a shorter half-life of the Fructose-phenylalanine molecule.

Major Degradation Pathways

The degradation of Fructose-phenylalanine, based on studies of similar Amadori compounds, can be summarized by the following key pathways:

-

1,2-Enolization: This pathway is predominant at lower pH and leads to the formation of 3-deoxyosone.

-

2,3-Enolization: This pathway is favored at higher pH and results in the formation of 1-deoxyosone.

-

Retro-Aldolization: This pathway involves the cleavage of carbon-carbon bonds in the fructose moiety, leading to the formation of smaller carbonyl compounds.

-

Hydrolysis: The glycosidic bond can be hydrolyzed, releasing the parent amino acid (phenylalanine) and the sugar (fructose).

These degradation pathways generate a variety of reactive carbonyl species, which are precursors to the formation of advanced glycation end products (AGEs).

Quantitative Stability Data

| Parameter | Condition 1: 100°C, pH 5.5 | Condition 2: 120°C, pH 5.5 | Condition 3: 100°C, pH 6.8 | Condition 4: 120°C, pH 6.8 |

| DFG Degradation | Slower degradation | Faster degradation | Faster than pH 5.5 | Fastest degradation |

| Major Enolization Pathway | 1,2-Enolization | 1,2-Enolization | 2,3-Enolization becomes more relevant | 2,3-Enolization is significant |

| Major Degradation Products | 3-Deoxyosone, Acetic Acid, Formic Acid | Increased formation of all products | 1-Deoxyosone formation favored | Increased formation of all products, especially 1-Deoxyosone |

| Parent Sugar Formation | Mannose > Glucose | Increased formation | Glucose > Mannose, Fructose detected | Increased formation |

Data adapted from studies on N-(1-deoxy-D-fructos-1-yl)-glycine (DFG) as a model for Fructose-phenylalanine.

Experimental Protocols

Forced Degradation Study of Fructose-Phenylalanine

This protocol outlines a general procedure for conducting a forced degradation study on Fructose-phenylalanine to assess its stability under various stress conditions.

Objective: To evaluate the stability of Fructose-phenylalanine under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.

Materials:

-

Fructose-phenylalanine

-

This compound (for use as an internal standard in analysis)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H2O2), 3% (v/v)

-

High-purity water

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Formic acid, LC-MS grade

-

Phosphate buffer, pH 7.0

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

pH meter

-

Heating block or water bath

-

Photostability chamber

-

HPLC-UV or LC-MS/MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Fructose-phenylalanine in high-purity water at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for 2, 4, 8, and 24 hours.

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate the solution at 60°C for 2, 4, 8, and 24 hours.

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute to a suitable concentration for analysis.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of high-purity water.

-

Incubate the solution at 60°C for 2, 4, 8, and 24 hours.

-

At each time point, withdraw an aliquot and dilute to a suitable concentration for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H2O2.

-

Keep the solution at room temperature and protected from light for 24 hours.

-

Withdraw an aliquot and dilute to a suitable concentration for analysis.

-

-

Photolytic Degradation:

-

Expose a solution of Fructose-phenylalanine (100 µg/mL) in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

After exposure, dilute the samples to a suitable concentration for analysis.

-

-

Analysis:

-

Analyze all samples by a validated stability-indicating HPLC-UV or LC-MS/MS method.

-

Use this compound as an internal standard for LC-MS/MS analysis to ensure accurate quantification.

-

Monitor the decrease in the peak area of Fructose-phenylalanine and the formation of degradation products.

-

Stability-Indicating HPLC Method for Fructose-Phenylalanine

Objective: To develop and validate an HPLC method capable of separating Fructose-phenylalanine from its potential degradation products.

Instrumentation:

-

HPLC system with a UV detector or a mass spectrometer.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

Gradient Elution:

-

A typical gradient might be:

-

0-5 min: 5% B

-

5-20 min: Linear gradient from 5% to 95% B

-

20-25 min: 95% B

-

25-26 min: Linear gradient from 95% to 5% B

-

26-30 min: 5% B (re-equilibration)

-

Flow Rate: 1.0 mL/min Column Temperature: 30°C Injection Volume: 10 µL Detection:

-

UV: 210 nm and 254 nm.

-

MS: Electrospray ionization (ESI) in positive mode, monitoring for the m/z of Fructose-phenylalanine and this compound.

Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Signaling Pathways Associated with Fructose-Phenylalanine Degradation Products

The degradation of Fructose-phenylalanine leads to the formation of reactive carbonyl species that are precursors to advanced glycation end products (AGEs). AGEs can exert their biological effects through interaction with specific cellular receptors, most notably the Receptor for Advanced Glycation End products (RAGE). The binding of AGEs to RAGE initiates a cascade of intracellular signaling events that are implicated in inflammation, oxidative stress, and the pathogenesis of various chronic diseases.

The AGE-RAGE Signaling Pathway

The interaction of AGEs with RAGE on the cell surface triggers the activation of multiple downstream signaling pathways, including the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. This leads to the transcription of pro-inflammatory genes and the production of cytokines and adhesion molecules.

The NF-κB Signaling Pathway

The activation of NF-κB is a central event in the cellular response to AGEs. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. The signaling cascade initiated by AGE-RAGE interaction leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.

Conclusion

Fructose-phenylalanine and its isotopically labeled form, this compound, are important molecules in the fields of food science and biomedical research. Understanding their stability and degradation is crucial for controlling the Maillard reaction in food processing and for elucidating the mechanisms of AGE formation and their pathological consequences in the human body. This technical guide provides a foundational understanding of the key factors influencing the stability of Fructose-phenylalanine, its primary degradation pathways, and the associated cellular signaling events. The provided experimental protocols offer a starting point for researchers to conduct their own detailed investigations into the stability and degradation kinetics of this and other Amadori compounds. Further research is warranted to establish specific quantitative stability data for Fructose-phenylalanine to build upon the models presented here.

The Role of Fructose-Phenylalanine in Food Browning: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Fructose-Phenylalanine (B142036) Maillard Reaction

The Maillard reaction is a cascade of chemical reactions initiated by the condensation of a reducing sugar and an amino compound, typically an amino acid, peptide, or protein. Fructose (B13574), a ketohexose, and phenylalanine, an aromatic amino acid, are common constituents of many food systems. Their interaction under thermal processing is crucial for the development of the characteristic colors and flavors of a wide range of products, from baked goods to roasted meats.

The initial phase of the reaction involves the condensation of fructose and phenylalanine to form a Schiff base, which then undergoes rearrangement to form a more stable Heyns product. Subsequent stages, which are highly complex, involve dehydration, fragmentation, and polymerization reactions, leading to the formation of a plethora of compounds, including flavor volatiles, and brown nitrogenous polymers known as melanoidins.

The use of isotopically labeled reactants, such as fructose-phenylalanine-¹³C₆, is an advanced technique to unravel the intricate pathways of the Maillard reaction. By tracing the ¹³C label, researchers can identify the contribution of the fructose backbone to various intermediates and final products, enabling precise quantification and mechanistic elucidation.

The Maillard Reaction Pathway: Fructose and Phenylalanine

The Maillard reaction between fructose and phenylalanine proceeds through three main stages:

-

Initial Stage: This stage is characterized by the condensation of fructose and phenylalanine, forming an N-substituted glycosylamine (Schiff base), followed by the Heyns rearrangement to produce N-(1-deoxy-D-fructos-1-yl)-phenylalanine. This stage is colorless.

-

Intermediate Stage: The Heyns product undergoes degradation through various pathways, including 1,2-enolization and 2,3-enolization. These pathways lead to the formation of highly reactive dicarbonyl compounds such as 3-deoxyglucosone (B13542) (3-DG), and other key intermediates like 5-hydroxymethylfurfural (B1680220) (5-HMF). Strecker degradation of phenylalanine also occurs, producing phenylacetaldehyde, a key aroma compound.

-

Final Stage: This stage involves the polymerization and condensation of the highly reactive intermediates formed in the previous stage. This leads to the formation of high molecular weight, colored compounds known as melanoidins, which are responsible for the brown color of many cooked foods.

Quantitative Analysis of the Fructose-Amino Acid Maillard Reaction

Due to the lack of specific quantitative data for the fructose-phenylalanine-¹³C₆ system in the available literature, this section presents data from a fructose-histidine (B570085) model system as a representative example of the Maillard reaction between fructose and an amino acid.[1] The trends observed in this system are expected to be broadly similar for the reaction with phenylalanine.

Reactant Consumption

The consumption of fructose and the amino acid is a key indicator of the progression of the Maillard reaction. The rate of consumption is influenced by factors such as temperature and pH.

Table 1: Effect of Temperature on Reactant Consumption in a Fructose-Histidine Model System [1]

| Temperature (°C) | Fructose Reduction (mg) | Histidine Reduction (mg) |

| 50 | 4.043 ± 0.679 | 5.200 ± 1.414 |

| 60 | 10.211 ± 0.825 | 11.533 ± 1.007 |

| 70 | 25.483 ± 1.512 | 23.800 ± 1.344 |

| 80 | 58.611 ± 2.031 | 49.667 ± 2.055 |

| 90 | 99.381 ± 6.243 | 78.067 ± 4.027 |

| Conditions: Equimolar (0.1 M) fructose and histidine solution heated for 5 days at pH 6.0. |

Table 2: Effect of Initial pH on Reactant Consumption in a Fructose-Histidine Model System [1]

| Initial pH | Fructose Reduction (mg) | Histidine Reduction (mg) |

| 3.0 | 7.632 ± 0.521 | 6.400 ± 0.849 |

| 4.0 | 15.263 ± 0.987 | 12.800 ± 1.131 |

| 5.0 | 26.316 ± 1.254 | 22.400 ± 1.414 |

| 6.0 | 35.139 ± 1.024 | 30.267 ± 1.308 |

| 7.0 | 58.611 ± 2.031 | 49.667 ± 2.055 |

| 8.0 | 89.474 ± 2.541 | 72.533 ± 2.170 |

| 9.0 | 128.947 ± 3.012 | 96.000 ± 2.828 |

| 10.0 | 156.679 ± 2.091 | 113.067 ± 3.055 |

| Conditions: Equimolar (0.1 M) fructose and histidine solution heated at 80°C for 5 days. |

Formation of 5-Hydroxymethylfurfural (5-HMF)

5-HMF is a key intermediate in the Maillard reaction of hexoses and its concentration can be used to monitor the progress of the reaction.

Table 3: Effect of Temperature on 5-HMF Formation in a Fructose-Histidine Model System [1]

| Temperature (°C) | 5-HMF Content (μg/mL) |

| 50 | Not Detected |

| 60 | Not Detected |

| 70 | 0.816 ± 0.033 |

| 80 | 3.391 ± 0.383 |

| 90 | 18.066 ± 1.513 |

| Conditions: Equimolar (0.1 M) fructose and histidine solution heated for 5 days at pH 6.0. |

Browning Intensity

The development of brown color is a hallmark of the final stage of the Maillard reaction and is typically measured spectrophotometrically by absorbance at 420 nm (A₄₂₀).

Table 4: Effect of Temperature on Browning Intensity (A₄₂₀) in a Fructose-Histidine Model System [1]

| Temperature (°C) | Absorbance at 420 nm (A₄₂₀) |

| 50 | 0.012 ± 0.001 |

| 60 | 0.035 ± 0.002 |

| 70 | 0.108 ± 0.005 |

| 80 | 0.324 ± 0.011 |

| 90 | 0.891 ± 0.023 |

| Conditions: Equimolar (0.1 M) fructose and histidine solution heated for 5 days at pH 6.0. |

Experimental Protocols

This section provides a detailed methodology for studying the Maillard reaction in a fructose-amino acid model system, adapted from a study on fructose and histidine.[1] This protocol can be readily modified for a fructose-phenylalanine system and for the inclusion of ¹³C₆-labeled fructose.

Materials and Reagents

-

D-Fructose (or ¹³C₆-D-Fructose)

-

L-Phenylalanine

-

Phosphate (B84403) buffer solution (0.1 M, for pH control)

-

Hydrochloric acid (for pH adjustment)

-

Sodium hydroxide (B78521) (for pH adjustment)

-

High-performance liquid chromatography (HPLC) grade water

-

5-Hydroxymethylfurfural (5-HMF) standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

Preparation of Model System

-

Prepare equimolar solutions of fructose and phenylalanine (e.g., 0.1 M) in 0.1 M phosphate buffer.

-

Adjust the pH of the solution to the desired level (e.g., pH 6.0) using HCl or NaOH.

-

Transfer aliquots of the reaction mixture into sealed glass vials or tubes.

-

Prepare a blank sample containing only the buffer solution.

Thermal Treatment

-

Place the sealed vials in a temperature-controlled water bath or oven set to the desired reaction temperature (e.g., 80°C).

-

Incubate the samples for a specified period (e.g., 5 days), with samples taken at various time points for analysis.

-

At each time point, immediately cool the collected samples in an ice bath to stop the reaction.

Analytical Methods

-

Browning Intensity: Measure the absorbance of the samples at 420 nm using a UV-Vis spectrophotometer, with the buffer solution as a blank.

-

Reactant Consumption:

-

Fructose: Quantify the remaining fructose concentration using HPLC with a refractive index detector (RID). A suitable column would be a carbohydrate analysis column.

-

Phenylalanine: Determine the remaining phenylalanine concentration using HPLC with a UV detector (e.g., at 254 nm) or by a standard amino acid analysis method.

-

-

5-HMF Quantification: Analyze the concentration of 5-HMF using HPLC with a UV detector (e.g., at 284 nm). A C18 column is typically used for separation.

Experimental Workflow Diagram

Conclusion

The Maillard reaction between fructose and phenylalanine is a fundamental process in food science, contributing significantly to the sensory properties of cooked foods. While specific quantitative data for fructose-phenylalanine-¹³C₆ is not widely published, the principles of isotopic labeling provide a powerful framework for detailed mechanistic and kinetic studies. The provided data from a fructose-histidine model system offers valuable insights into the effects of temperature and pH on reactant consumption, intermediate formation, and browning intensity. The detailed experimental protocol serves as a robust starting point for researchers aiming to investigate the fructose-phenylalanine Maillard reaction, with or without the use of isotopic tracers. Further research utilizing ¹³C-labeled fructose and advanced analytical techniques such as mass spectrometry and NMR will undoubtedly continue to unravel the complexities of this important reaction.

References

Methodological & Application

Application Notes and Protocols for Fructose-phenylalanine-13C6 as a Metabolic Tracer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-phenylalanine-13C6 is a stable isotope-labeled compound designed for use as a metabolic tracer in scientific research. This molecule, an Amadori product formed from the non-enzymatic reaction of fructose (B13574) and phenylalanine, incorporates a uniformly labeled 13C6-phenylalanine moiety. This allows for the precise tracking of the metabolic fate of the phenylalanine component after the compound is introduced into a biological system. These application notes provide an overview of the potential applications, detailed experimental protocols, and expected outcomes when using this compound to investigate cellular and organismal metabolism.

Application Notes

This compound is a valuable tool for investigating the metabolic intersection of carbohydrate and amino acid metabolism, particularly in the context of the Maillard reaction, dietary intake of processed foods, and certain disease states.

Core Applications:

-

Maillard Reaction and Nutrient Bioavailability: The Maillard reaction, a form of non-enzymatic browning, occurs during the heating of food and can covalently link sugars like fructose to amino acids such as phenylalanine.[1][2] The resulting Amadori products, like fructose-phenylalanine (B142036), may have altered bioavailability and metabolic fates compared to their free counterparts.[3] this compound can be used to trace the extent to which the phenylalanine from these complexes is absorbed and incorporated into proteins or other metabolic pathways.[3]

-

Metabolic Fate of Amadori Products: Understanding how the body processes Amadori products is crucial for nutrition and toxicology. This tracer can elucidate whether Fructose-phenylalanine is metabolized as a single unit or if it is broken down, releasing fructose and phenylalanine to enter their respective metabolic pathways.

-

Investigating Cellular Metabolism: In cell culture models, this compound can be used to probe the metabolic flexibility of cells. Researchers can determine if cells can utilize the phenylalanine from this conjugate for protein synthesis or as a substrate for other metabolic pathways.

-

Drug Development: In the context of diseases where metabolic pathways are altered, such as in certain cancers or metabolic syndromes, this tracer can help to understand the utilization of alternative nutrient sources.

Biochemical Rationale:

Fructose is primarily metabolized in the liver, where it is phosphorylated to fructose-1-phosphate (B91348) and subsequently cleaved into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde.[4][5] These intermediates then enter glycolysis or gluconeogenesis. Phenylalanine is an essential amino acid that is primarily hydroxylated to tyrosine in the liver, a key step for its catabolism and for the synthesis of neurotransmitters.[6] It is also a fundamental building block for protein synthesis.[7] The metabolic fate of this compound will depend on whether it is absorbed intact and whether cellular enzymes can cleave the bond between the fructose and phenylalanine moieties.

Experimental Protocols

The following protocols provide a general framework for conducting metabolic tracing experiments using this compound. Specific parameters may need to be optimized for different experimental systems.

Protocol 1: In Vitro Cell Culture Stable Isotope Tracing

Objective: To determine the metabolic fate of the phenylalanine moiety of this compound in cultured cells.

Materials:

-

Cultured cells of interest (e.g., hepatocytes, adipocytes, cancer cell lines)

-

Standard cell culture medium (e.g., DMEM, RPMI-1640)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Metabolite extraction solution (e.g., 80% methanol, -80°C)

-

Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Tracer Introduction: Remove the standard culture medium and replace it with a medium containing a known concentration of this compound. The concentration should be determined based on preliminary dose-response experiments. A common starting point is to replace the phenylalanine in the medium with the tracer.

-

Incubation: Incubate the cells with the tracer-containing medium for a defined period. Time-course experiments (e.g., 0, 2, 6, 12, 24 hours) are recommended to observe the dynamics of tracer incorporation.

-

Metabolite Extraction:

-

Aspirate the medium and quickly wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

-

Add a pre-chilled metabolite extraction solution to the cells.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant containing the metabolites.

-

-

Sample Analysis: Analyze the extracted metabolites using LC-MS or GC-MS to identify and quantify the 13C-labeled metabolites.

-

Data Analysis: Determine the isotopic enrichment in downstream metabolites to calculate metabolic fluxes and trace the pathways of the 13C label.

Protocol 2: In Vivo Animal Studies

Objective: To investigate the absorption, distribution, metabolism, and excretion of this compound in a whole-organism model.

Materials:

-

Animal model (e.g., mice, rats)

-

This compound dissolved in a suitable vehicle for administration (e.g., water, saline)

-

Metabolic cages for urine and feces collection

-

Surgical tools for tissue collection

-

Homogenizer

-

Metabolite extraction solutions

-

LC-MS or GC-MS system

Procedure:

-

Acclimatization: Acclimatize animals to the experimental conditions.

-

Tracer Administration: Administer a single dose of this compound to the animals via an appropriate route (e.g., oral gavage, intravenous injection).

-

Sample Collection:

-

Place animals in metabolic cages to collect urine and feces at specified time points.

-

Collect blood samples at various time points post-administration.

-

At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, intestine, muscle, adipose tissue).

-

-

Metabolite Extraction:

-

Process blood samples to separate plasma.

-

Homogenize tissue samples in appropriate extraction solutions.

-

Extract metabolites from plasma, urine, feces, and tissue homogenates.

-

-

Sample Analysis: Analyze the extracts using LC-MS or GC-MS to determine the concentration and isotopic enrichment of this compound and its metabolites.

-

Data Analysis: Analyze the data to understand the pharmacokinetics and metabolic fate of the tracer in the whole organism.

Data Presentation

The following tables represent hypothetical data from an in vitro experiment tracing the metabolism of this compound in a liver cell line.

Table 1: Isotopic Enrichment of Key Metabolites after 24-hour Incubation with this compound

| Metabolite | Isotope | Fractional Enrichment (%) |

| Phenylalanine | 13C6 | 85.2 ± 3.1 |

| Tyrosine | 13C6 | 15.7 ± 1.8 |

| Phenylpyruvate | 13C6 | 5.4 ± 0.6 |

| Protein-bound Phenylalanine | 13C6 | 25.3 ± 2.5 |

Table 2: Time-Course of 13C6-Phenylalanine Incorporation into Cellular Protein

| Incubation Time (hours) | 13C6-Phenylalanine in Protein (%) |

| 0 | 0 |

| 2 | 5.8 ± 0.7 |

| 6 | 14.2 ± 1.5 |

| 12 | 21.5 ± 2.1 |

| 24 | 25.3 ± 2.5 |

Visualizations

The following diagrams illustrate key concepts related to the use of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Protein fructosylation: fructose and the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nutritional implications of the Maillard reaction: the availability of fructose-phenylalanine to the chick - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fructose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 5. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. An overview of phenylalanine and tyrosine kinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Biosynthesis and Metabolic Fate of Phenylalanine in Conifers [frontiersin.org]

Application Notes and Protocols for the Quantitative Analysis of the Maillard Reaction using Fructose-Phenylalanine-¹³C₆

Introduction

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is of significant interest in food science and biomedical research.[1] This reaction leads to the formation of a complex mixture of compounds, including early-stage Amadori and Heyns products, and later-stage advanced glycation end products (AGEs).[2] Fructose (B13574), a common dietary ketose, has been shown to be more reactive than glucose in the Maillard reaction, potentially leading to a more rapid formation of AGEs.[2][3] The reaction between fructose and the amino acid phenylalanine is of particular interest for understanding the formation of specific flavor compounds, loss of nutritional value, and the generation of potentially bioactive or harmful AGEs.[4]

The initial product of the reaction between fructose and phenylalanine is N-(1-deoxy-D-fructos-1-yl)-L-phenylalanine, a Heyns product.[5][6][7] Accurate quantification of this and subsequent products is crucial for studying the kinetics of the reaction and understanding its implications. The use of stable isotope-labeled internal standards, such as ¹³C₆-phenylalanine, coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), provides a robust and accurate method for quantification.[8] This approach corrects for variations in sample preparation and instrument response, ensuring high precision and accuracy.[9]

This document provides detailed application notes and protocols for the quantitative analysis of the Maillard reaction between fructose and phenylalanine using ¹³C₆-phenylalanine as an internal standard.

Experimental Protocols

Preparation of Reactants and Standards

-

Fructose Solution (0.1 M): Dissolve 1.802 g of D-fructose in 100 mL of phosphate (B84403) buffer (0.1 M, pH 7.4).

-

Phenylalanine Solution (0.1 M): Dissolve 1.652 g of L-phenylalanine in 100 mL of phosphate buffer (0.1 M, pH 7.4).

-

¹³C₆-Phenylalanine Internal Standard Stock Solution (1 mg/mL): Dissolve 10 mg of L-¹³C₆-phenylalanine in 10 mL of ultrapure water. Store at -20°C.

-

Working Internal Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with ultrapure water.

Maillard Reaction Incubation

-

In a series of screw-capped glass vials, mix the fructose and phenylalanine solutions in a 1:1 molar ratio (e.g., 1 mL of 0.1 M fructose and 1 mL of 0.1 M phenylalanine).

-

For kinetic studies, prepare multiple vials for each time point and condition.

-

Incubate the vials at various temperatures (e.g., 60°C, 80°C, 100°C) for different time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

-

To study the effect of pH, adjust the pH of the phosphate buffer to desired values (e.g., 6.0, 7.4, 8.0) before preparing the reactant solutions.

-

At each time point, stop the reaction by placing the vials in an ice bath and immediately proceeding to sample preparation or freezing at -80°C for later analysis.

Sample Preparation for UPLC-MS/MS Analysis

-

Thaw the frozen samples, if necessary.

-

Take a 100 µL aliquot of the reaction mixture.

-

Add 10 µL of the 10 µg/mL ¹³C₆-phenylalanine internal standard solution.

-

Add 890 µL of acetonitrile (B52724) to precipitate any high molecular weight products and to act as a protein precipitation agent if working with a complex matrix.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Filter through a 0.22 µm syringe filter into an LC vial for analysis.

UPLC-MS/MS Analysis

-

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for separating the polar Maillard reaction products.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient to separate the analytes of interest. For example: 0-1 min, 95% B; 1-5 min, 95-50% B; 5-6 min, 50% B; 6-6.1 min, 50-95% B; 6.1-8 min, 95% B.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer Settings:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for the fructose-phenylalanine (B142036) product and the ¹³C₆-phenylalanine internal standard. The exact masses will be:

-

Fructose-phenylalanine: [M+H]⁺ = 328.14

-

¹³C₆-Phenylalanine: [M+H]⁺ = 172.10

-

-

Optimize the collision energies for each transition to achieve the best sensitivity.

-

Data Presentation

The quantitative data should be summarized in tables to facilitate comparison between different reaction conditions. The concentration of the formed N-(1-deoxy-D-fructos-1-yl)-L-phenylalanine can be calculated by generating a calibration curve of the analyte-to-internal standard peak area ratio against the concentration.

Table 1: Effect of Temperature and Time on the Formation of N-(1-deoxy-D-fructos-1-yl)-L-phenylalanine (Fru-Phe) at pH 7.4.

| Reaction Time (hours) | Fru-Phe Concentration (µM) at 60°C | Fru-Phe Concentration (µM) at 80°C | Fru-Phe Concentration (µM) at 100°C |

| 0 | 0 | 0 | 0 |